4-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoline
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would likely exhibit aromaticity due to the presence of the quinoline and pyrazole rings, which are both aromatic systems. The presence of nitrogen in these rings would also likely result in interesting chemical properties .Scientific Research Applications
1. ALK5 Inhibition and Biological Evaluation
A series of compounds including 4-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoline derivatives have been synthesized and evaluated for their inhibitory activity against ALK5, a type 1 receptor kinase. These compounds, specifically the 6-quinolinyl pyrazole analogue, demonstrated significant inhibitory effects in both enzyme and cell-based luciferase reporter assays (Jin et al., 2011).
2. Antimalarial Potential
Novel quinoline-pyrazolopyridine derivatives, related to the core structure , have shown considerable potency against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. These compounds underwent both in vitro and in vivo evaluations, with some analogues demonstrating significant antimalarial activity (Saini et al., 2016).
3. Synthesis for Antimicrobial Agents
Pyrazolo[3,4-d]pyrimidine derivatives, including the 4-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoline framework, have been synthesized and tested for antimicrobial properties. These compounds have shown potential in antibacterial and antifungal activity studies (Holla et al., 2006).
4. ATM Kinase Inhibition
A novel series of 3-quinoline carboxamides, structurally related to the compound , have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These molecules exhibited potent inhibitory effects and have been considered for their potential use in probing ATM inhibition in vivo (Degorce et al., 2016).
5. Iridium(III) Complexes for Anticancer Activity
Iridium(III) complexes based on a pyrazole-appended quinoline-based BODIPY, which is structurally similar to the compound , have been synthesized and evaluated for anticancer activity. These complexes have shown promise in binding with DNA and proteins, and have demonstrated cytotoxicity against cancer cell lines (Paitandi et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-12-5-4-8-17(21-12)18-15(11-20-22-18)13-9-10-19-16-7-3-2-6-14(13)16/h2-11H,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTYZDORHCDZPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC=NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440480 | |
Record name | 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoline | |
CAS RN |
607737-87-1 | |
Record name | 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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